molecular formula C12H19NOS B13271963 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine

Cat. No.: B13271963
M. Wt: 225.35 g/mol
InChI Key: BMXOYUWKMWNRDR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine is an organic compound with the molecular formula C12H19NOS and a molecular weight of 225.35 . It features a tetrahydropyran (oxane) ring core, which is a common scaffold in medicinal chemistry, and a thiophene-containing side chain. The specific research applications and mechanism of action for this compound are not well-documented in the current literature. Compounds with similar structural motifs, such as those containing thiophene rings, are frequently investigated in pharmaceutical research for their diverse biological activities . The oxane ring is also a privileged structure found in many bioactive molecules . Researchers may find this compound valuable as a synthetic intermediate or building block for the development of novel substances, given the presence of these pharmacologically relevant heterocycles . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2,6-dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine

InChI

InChI=1S/C12H19NOS/c1-9-6-11(7-10(2)14-9)13-8-12-4-3-5-15-12/h3-5,9-11,13H,6-8H2,1-2H3

InChI Key

BMXOYUWKMWNRDR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine typically involves the condensation of thiophene derivatives with oxan-4-amine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxan-4-amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The oxan-4-amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dioxane Derivatives

Property 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine (Hypothetical) 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine
Molecular formula $ C{12}H{19}NO_2S $ $ C{13}H{19}NO_2 $
Molecular weight 265.34 g/mol 221.29 g/mol
Crystal system Not reported Monoclinic ($ P2_1/c $)
Key intermolecular interactions S···π, N–H···O N–H···O, C–H···π

Hydrogen Bonding and Crystal Packing

The phenyl analog exhibits N–H···O hydrogen bonds between the amine and dioxane oxygen, forming $ R_2^2(8) $ graph-set motifs . Mercury CSD’s Materials Module could quantify packing similarities between analogs .

Biological Activity

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a thiophene ring and an oxan-4-amine moiety, this compound has been studied for its interactions with various biological targets, suggesting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NOSC_{12}H_{19}NOS, with a molecular weight of 225.35 g/mol. The compound's structure facilitates its interaction with enzymes and receptors, enhancing its binding affinity through hydrogen bonding with biological molecules .

PropertyValue
Molecular FormulaC12H19NOSC_{12}H_{19}NOS
Molecular Weight225.35 g/mol
IUPAC NameThis compound
CAS Number1554018-22-2

The biological activity of this compound is largely attributed to its ability to modulate biochemical pathways through specific interactions with molecular targets. The thiophene ring enhances the compound's reactivity and allows it to interact with various enzymes, potentially influencing their activity . The oxan-4-amine group contributes to the compound's binding capabilities, which can lead to alterations in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been evaluated for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Enzyme Interaction Studies : Interaction studies have highlighted the compound's potential to modulate enzyme activity, which is crucial for understanding its pharmacological implications.

Case Study 1: Anticancer Activity

In a study focusing on structure-activity relationships (SAR), compounds similar to this compound were found to induce apoptosis in cancer cell lines. The study revealed that modifications in the thiophene moiety significantly affected the compounds' efficacy against various cancer types .

Case Study 2: Enzyme Modulation

Research investigating the interaction of this compound with specific enzymes demonstrated that it could inhibit certain enzymatic activities linked to metabolic disorders. This finding underscores its potential application in treating diseases associated with enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of a 2,6-dimethyloxan-4-amine precursor with a thiophen-2-ylmethyl halide under basic conditions (e.g., K₂CO₃ or NaH in dry THF). Critical steps include controlling reaction temperature to avoid side reactions (e.g., over-alkylation) and ensuring anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~1.2 ppm, thiophene protons at δ ~6.8–7.2 ppm). ¹³C NMR confirms the oxane ring carbons (~70–80 ppm) and thiophene carbons (~125–140 ppm).
  • X-ray crystallography : Use SHELXL for refinement (asymmetric unit analysis, displacement parameters) and WinGX/ORTEP for visualization. For non-crystalline samples, compare experimental IR spectra (e.g., C-N stretches ~1250 cm⁻¹) with computed DFT models .

Advanced Research Questions

Q. How can hydrogen-bonding networks and intermolecular interactions be systematically analyzed in crystalline forms of this compound?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). For example, N–H···O or C–H···π interactions in the oxane ring or thiophene moiety can be quantified using Mercury or CrystalExplorer. Pair distribution function (PDF) analysis may resolve disordered regions. Compare with analogous structures (e.g., 4-methoxyphenyl dioxane derivatives) to identify packing trends .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands for refinement. Validate with the R₁/wR₂ ratio and difference Fourier maps.
  • Disorder : Apply PART instructions in SHELXL to model split positions. Validate via Hirshfeld surface analysis to ensure electron density consistency.
  • High-resolution data : For synchrotron datasets, use SHELXL’s restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters .

Q. How can computational methods predict the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to model binding to enzyme active sites (e.g., cytochrome P450 or kinases). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G*).
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-enzyme complexes. Analyze binding free energy via MM-PBSA.
  • QSAR : Corrogate substituent effects (e.g., thiophene vs. phenyl) using Hammett σ values or steric parameters .

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